DOPR hydrochloride

Beschreibung

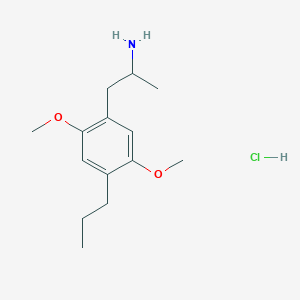

1-(2,5-Dimethoxy-4-propylphenyl)propan-2-amine hydrochloride is a substituted amphetamine derivative characterized by a phenyl ring with methoxy groups at the 2- and 5-positions, a propyl substituent at the 4-position, and a propan-2-amine backbone. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Structurally, it belongs to the phenylalkylamine class, which includes compounds with varying substitutions that influence serotonin receptor (e.g., 5-HT2A) activity .

Eigenschaften

IUPAC Name |

1-(2,5-dimethoxy-4-propylphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2.ClH/c1-5-6-11-8-14(17-4)12(7-10(2)15)9-13(11)16-3;/h8-10H,5-7,15H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNDRDMJFFBLGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1OC)CC(C)N)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53581-55-8 | |

| Record name | DOPR hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBS6G7KBL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von DOPR (Hydrochlorid) umfasst mehrere Schritte:

Ausgangsmaterial: Die Synthese beginnt mit 2,5-Dimethoxybenzaldehyd.

Bildung des Zwischenprodukts: Der Benzaldehyd wird einer Grignard-Reaktion mit Propylmagnesium-bromid unterworfen, um 2,5-Dimethoxy-4-propylbenzylalkohol zu bilden.

Oxidation: Der Benzylalkohol wird dann zu 2,5-Dimethoxy-4-propylbenzaldehyd oxidiert.

Reduktive Aminierung: Der Benzaldehyd wird einer reduktiven Aminierung mit Methylamin unterzogen, um 2,5-Dimethoxy-4-propylamphetamin zu bilden.

Bildung des Hydrochlorids: Schließlich wird die freie Base durch Behandlung mit Salzsäure in ihr Hydrochloridsalz umgewandelt.

Industrielle Herstellungsverfahren: Während das oben beschriebene Verfahren für die Synthese im Labormaßstab geeignet ist, würde die industrielle Produktion eine Optimierung für großtechnische Operationen erfordern, einschließlich der Verwendung von Durchflussreaktoren und effizienterer Reinigungsverfahren.

Arten von Reaktionen:

Oxidation: DOPR (Hydrochlorid) kann Oxidationsreaktionen unterliegen, insbesondere an den Methoxygruppen, was zur Bildung von Chinonen führt.

Reduktion: Die Verbindung kann zu ihrem entsprechenden Amin reduziert werden.

Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid sind übliche Reduktionsmittel.

Substitution: Nitrierung kann mit einer Mischung aus Salpetersäure und Schwefelsäure erreicht werden, während Halogenierung mit Halogenen wie Brom oder Chlor in Gegenwart eines Lewis-Säure-Katalysators durchgeführt werden kann.

Hauptprodukte:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Entsprechende Amine.

Substitution: Nitro- oder halogenierte Derivate von DOPR (Hydrochlorid).

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

DOPR has garnered attention in various fields of research due to its unique pharmacological properties. Below are the key areas of application:

Analytical Chemistry

- Reference Standard : DOPR is utilized as a reference standard in analytical chemistry for the study of amphetamines and their derivatives. Its distinct chemical profile allows for accurate identification and quantification in various samples.

Neuropharmacology

- Neurotransmitter Interaction : Research has focused on DOPR's effects on neurotransmitter systems, particularly its interaction with serotonin receptors (notably 5-HT2A) and its modulation of dopamine and norepinephrine pathways. These interactions are essential for understanding the compound's psychoactive effects and potential therapeutic applications .

Psychiatric Research

- Potential Therapeutic Uses : Studies have investigated DOPR's potential therapeutic effects in treating psychiatric disorders, although its hallucinogenic properties limit its clinical use. The exploration of its effects on mood and perception may provide insights into new treatment avenues for mental health conditions.

Forensic Toxicology

- Identification of Psychoactive Substances : DOPR is employed in forensic toxicology for the identification and quantification of psychoactive substances in biological samples. Its unique chemical structure aids in distinguishing it from other compounds during toxicological analyses.

Wirkmechanismus

DOPR (hydrochloride) exerts its effects primarily through the activation of serotonin receptors, particularly the 5-HT2A receptor. This activation leads to altered neurotransmission and the characteristic hallucinogenic effects. The compound also interacts with other neurotransmitter systems, including dopamine and norepinephrine, contributing to its overall psychoactive profile .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison with 2C-X Analogues

Amphetamine Derivatives with Substituted Phenyl Groups

- DOT-7 (1-(2,5-Dimethoxy-4-(propylthio)phenyl)propan-2-amine) : A direct structural analogue with a propylthio group. In vitro studies show that sulfur substitution reduces β-arrestin recruitment efficacy compared to alkyl-substituted derivatives, suggesting a role for electronic effects in biased signaling .

- Trimethoxyamphetamines (TMAs) : Compounds like TMA-3 (2,3,4-trimethoxy) and TMA-4 (2,3,5-trimethoxy) feature additional methoxy groups. These substitutions increase steric hindrance and reduce 5-HT2A binding affinity compared to the target compound’s two methoxy groups .

Table 2: Impact of Substituent Position and Type

| Compound | Methoxy Positions | 4-Substituent | Melting Point (°C, hydrochloride) |

|---|---|---|---|

| Target compound | 2,5 | Propyl | Not reported |

| TMA-3 | 2,3,4 | - | 148–149 |

| TMA-4 | 2,3,5 | - | 118–119 |

Halogen- and Heteroatom-Substituted Analogues

- Ortetamine HCl (1-(2-Methylphenyl)propan-2-amine hydrochloride) : Lacks methoxy groups and features a 2-methylphenyl group. This simpler structure results in weaker serotonin receptor activity, highlighting the importance of the 2,5-dimethoxy motif for 5-HT2A affinity .

Pharmacological and Functional Insights

- Biased Agonism : The target compound and its analogues exhibit biased agonism at 5-HT2A receptors. For example, propylthio-substituted DOT-7 shows reduced β-arrestin recruitment compared to alkyl-substituted derivatives, suggesting that hydrophobic interactions at the 4-position favor Gαq signaling over β-arrestin pathways .

- Synthetic Accessibility : Synthesis routes for the target compound mirror those of 2C-P and DOT-7, involving Friedel-Crafts alkylation or thioether formation, followed by reductive amination .

Biologische Aktivität

1-(2,5-Dimethoxy-4-propylphenyl)propan-2-amine;hydrochloride, commonly known as DOPR, is a synthetic compound belonging to the phenethylamine class. First synthesized by Alexander Shulgin and documented in his influential work "Phenethylamines I Have Known and Loved" (PiHKAL), DOPR exhibits significant biological activity, particularly in relation to the central nervous system (CNS). This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DOPR is characterized by the following structural formula:

- IUPAC Name : 1-(2,5-Dimethoxy-4-propylphenyl)propan-2-amine;hydrochloride

- Molecular Formula : C14H23NO2

- Molecular Weight : 237.338 g/mol

- CAS Number : 63779-88-4

The compound appears as a white crystalline powder and is soluble in water and other polar solvents, which facilitates its use in various experimental settings .

DOPR primarily acts as a serotonin receptor agonist , particularly at the 5-HT2A receptor subtype. This interaction is critical for its psychoactive effects, which include alterations in perception and mood. Research indicates that DOPR may also influence other neurotransmitter systems, including dopamine and norepinephrine pathways, contributing to its complex pharmacological profile .

Psychoactive Effects

DOPR has been evaluated in various animal models for its psychoactive properties:

- Head Twitch Response : In rodent studies, DOPR induced a head twitch response, a behavioral indicator often associated with 5-HT2A receptor activation. This effect was comparable to that of other known hallucinogens .

Therapeutic Potential

Despite its psychoactive nature, there is ongoing research into the potential therapeutic applications of DOPR:

- Psychiatric Disorders : Preliminary studies suggest that compounds like DOPR may have utility in treating certain psychiatric conditions due to their effects on serotonin signaling. However, the hallucinogenic properties limit their clinical applicability .

Case Studies and Research Findings

Several studies have investigated the biological activity of DOPR and related compounds:

Safety and Toxicology

While research on DOPR is limited, compounds within its class are often associated with various side effects, including anxiety, paranoia, and perceptual disturbances. The safety profile of DOPR remains under investigation, necessitating caution in its use outside controlled research environments.

Q & A

Q. What are the recommended analytical techniques for structural characterization of 1-(2,5-Dimethoxy-4-propylphenyl)propan-2-amine hydrochloride?

- Methodological Answer : Structural elucidation requires a combination of spectroscopic and crystallographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of methoxy, propyl, and amine groups. Mass spectrometry (MS) validates the molecular ion peak (m/z) and fragmentation patterns, aligning with the molecular formula C₁₄H₂₂ClNO₃ . X-ray diffraction provides definitive crystallographic data for bond lengths and angles, particularly useful for resolving stereochemical ambiguities. PubChem-derived InChI keys and computed structural descriptors (e.g., InChI=1S/C11H17NO3.ClH... ) can supplement experimental data .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Employ Design of Experiments (DoE) principles to systematically vary reaction parameters (temperature, solvent, catalyst). For example, use fractional factorial designs to identify critical factors like reaction time or stoichiometry. Computational reaction path searches (e.g., quantum chemical calculations) can predict energetically favorable intermediates, reducing trial-and-error approaches . Post-synthesis purification via recrystallization (using HCl/ethanol systems) and HPLC (C18 columns, acetonitrile/water gradients) ensures high purity (>95%). Batch-specific analytical certificates (e.g., COA) should document purity and impurities .

Q. What are the key considerations for handling and storing this compound in laboratory settings?

- Methodological Answer : Store at 2–8°C in desiccated conditions to prevent hygroscopic degradation. Use inert atmosphere (N₂/Ar) gloveboxes for air-sensitive steps. Safety protocols mandate PPE (gloves, N95 respirators) due to potential amine reactivity and HCl byproducts. Waste disposal requires neutralization (e.g., NaOH treatment) before disposal via certified hazardous waste channels .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported pharmacological activities of this compound?

- Methodological Answer : Conflicting biological data (e.g., receptor binding vs. cytotoxicity) may arise from assay variability or stereochemical impurities. Use molecular docking (AutoDock Vina) to compare enantiomer interactions with target receptors (e.g., serotonin or dopamine receptors). Validate predictions with chiral HPLC to isolate enantiomers, followed by in vitro assays (radioligand binding, cAMP accumulation). Meta-analysis of PubChem BioAssay data (e.g., AID 602363 ) can contextualize discrepancies .

Q. What experimental strategies are effective for studying the compound’s stability under physiological conditions?

- Methodological Answer : Conduct stress testing by incubating the compound in simulated physiological buffers (pH 2–9, 37°C). Monitor degradation via LC-MS/MS at timed intervals. Identify degradation products (e.g., demethylation or hydrolysis derivatives) and assess their bioactivity. Accelerated stability studies (40°C/75% RH) coupled with Arrhenius modeling predict shelf-life .

Q. How can researchers design experiments to probe the compound’s mechanism of action in neurotransmitter systems?

- Methodological Answer : Use radiolabeled analogs (³H or ¹⁴C) for competitive binding assays against known receptor ligands (e.g., 5-HT₂A or σ-1 receptors). Pair this with electrophysiology (patch-clamp) to measure ion channel modulation in neuronal cultures. Knockout cell lines (CRISPR/Cas9) can isolate receptor-specific effects. Cross-reference findings with structural analogs (e.g., methoxamine derivatives) to establish structure-activity relationships (SAR) .

Q. What methodologies are recommended for resolving spectral overlaps in NMR analysis of this compound?

- Methodological Answer : For overlapping proton signals (e.g., methoxy vs. propyl groups), use 2D NMR techniques (HSQC, HMBC) to correlate ¹H-¹³C couplings. Dynamic NMR (variable-temperature experiments) can resolve conformational exchange broadening. Compare experimental shifts with computed NMR chemical shifts (DFT/B3LYP/6-31G*) to assign ambiguous peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.